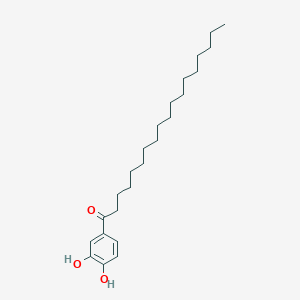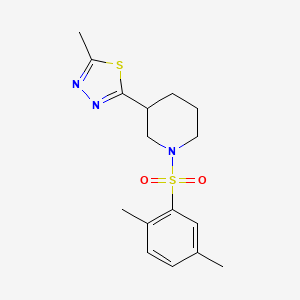
1-(3,4-dihydroxyphenyl)octadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroxyphenyl)octadecan-1-one is a chemical compound with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol This compound is characterized by the presence of a long aliphatic chain (octadecanone) attached to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
準備方法
The synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one can be achieved through several routes. One common method involves the reaction of octadecanoic acid with p-methoxyphenol in the presence of boron trifluoride as a catalyst. This reaction is typically carried out without a solvent at a temperature range of 95-100°C for about 5 hours . The yield of this reaction is around 20%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
1-(3,4-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the octadecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction of the carbonyl group results in the corresponding alcohol.
科学的研究の応用
1-(3,4-dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 1-(3,4-dihydroxyphenyl)octadecan-1-one is primarily related to its phenolic structure. The hydroxyl groups on the phenyl ring can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage.
In addition, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
類似化合物との比較
1-(3,4-dihydroxyphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-Octadecanone, 1-(4-hydroxyphenyl)-: This compound has a single hydroxyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Octadecanone, 1-(3,4-dimethoxyphenyl)-: The presence of methoxy groups instead of hydroxyl groups can significantly alter the compound’s properties, including its solubility and reactivity.
1-(3,4-dihydroxyphenyl)octadecan-1-one2-propanone:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1177-44-2 |
|---|---|
分子式 |
C24H40O3 |
分子量 |
376.6 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |
InChIキー |
QTZPOTHJYZFECC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![4-hydroxy-N'-[4-(5-methylthiophen-2-yl)-4-oxobutanoyl]-1-phenyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1650344.png)
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)
![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![N-{4-[2-(benzylamino)-6H-1,3,4-thiadiazin-5-yl]phenyl}acetamide hydrochloride](/img/structure/B1650351.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1650354.png)



![4,5-dimethyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B1650363.png)
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
